molecular formula C20H18Cl2N2O3 B3035227 [(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate CAS No. 303996-85-2

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate

Cat. No.: B3035227
CAS No.: 303996-85-2
M. Wt: 405.3 g/mol
InChI Key: ZVWNCZXHMXSAGO-QJOMJCCJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate typically involves the condensation of 3,4-dichlorobenzylamine with an indole-2,3-dione derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate is unique due to its combination of the indole core and the dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-20(2,3)19(26)27-23-17-13-6-4-5-7-16(13)24(18(17)25)11-12-8-9-14(21)15(22)10-12/h4-10H,11H2,1-3H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWNCZXHMXSAGO-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
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[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
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[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
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[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
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[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
Reactant of Route 6
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[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate

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